



Application Note: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction

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Compound of Interest		
Compound Name:	Ethyl 2-(1- hydroxycyclohexyl)acetate	
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Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-(1-

hydroxycyclohexyl)acetate, a valuable building block in organic synthesis. The synthesis is achieved through a Reformatsky reaction, a well-established method for the formation of β -hydroxy esters. This reaction involves the condensation of cyclohexanone with an α -halo ester, mediated by zinc. The protocol herein describes the step-by-step procedure, including reaction setup, workup, and purification, and presents relevant quantitative data for the synthesized compound.

Introduction

Ethyl 2-(1-hydroxycyclohexyl)acetate is a bifunctional molecule featuring both a hydroxyl group and an ester moiety, making it a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] The classical approach to synthesizing β -hydroxy esters such as the target compound is the Reformatsky reaction. This reaction utilizes an organozinc reagent, formed in situ from an α -halo ester and zinc metal, which then adds to a carbonyl compound.[2] The organozinc enolates are less reactive than their lithium or Grignard counterparts, which prevents self-condensation of the ester.[1][2] This application note details a robust and efficient procedure for the preparation of **Ethyl 2-(1-hydroxycyclohexyl)acetate** from cyclohexanone and ethyl bromoacetate.



Reaction Scheme

The overall reaction for the synthesis of **Ethyl 2-(1-hydroxycyclohexyl)acetate** via the Reformatsky reaction is depicted below:

Cyclohexanone + Ethyl bromoacetate → Ethyl 2-(1-hydroxycyclohexyl)acetate

The reaction proceeds via the formation of an organozinc intermediate from ethyl bromoacetate and zinc, which then undergoes nucleophilic addition to the carbonyl group of cyclohexanone.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of **Ethyl 2-(1-hydroxycyclohexyl)acetate**.

- 3.1. Materials and Reagents
- Cyclohexanone (9.52 g, 97.0 mmol)
- Ethyl bromoacetate (11.8 mL, 106.7 mmol)
- Zinc powder (7.6 g, 116.4 mmol)
- Iodine (a small crystal)
- Tetrahydrofuran (THF), anhydrous (100 mL)
- 10% Sulfuric acid solution (100 mL)
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- 3.2. Equipment
- Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet



- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator

3.3. Reaction Procedure

- Reaction Setup: To a three-neck round-bottom flask charged with zinc powder (7.6 g) and a small crystal of iodine, add a solution of cyclohexanone (9.52 g) in anhydrous THF (100 mL).
 The flask is placed under a nitrogen atmosphere.[3]
- Initiation: Add a small portion of ethyl bromoacetate dropwise to the stirred mixture. The reaction is initiated, which is often indicated by a color change and gentle reflux.
- Addition of Reagents: Once the reaction has started, add the remaining ethyl bromoacetate (for a total of 11.8 mL) dropwise from the dropping funnel.[3]
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.[3]
- Quenching: Upon completion of the reaction, cool the flask in an ice bath. Slowly add 100 mL of 10% sulfuric acid solution to quench the reaction.[3]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.[3]
- Washing: Wash the combined organic phases with saturated aqueous sodium bicarbonate solution.[3]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]



3.4. Purification

The crude product, **Ethyl 2-(1-hydroxycyclohexyl)acetate**, is obtained as a colorless oil and can be purified further by distillation under reduced pressure if necessary.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of **Ethyl 2-(1-hydroxycyclohexyl)acetate**.

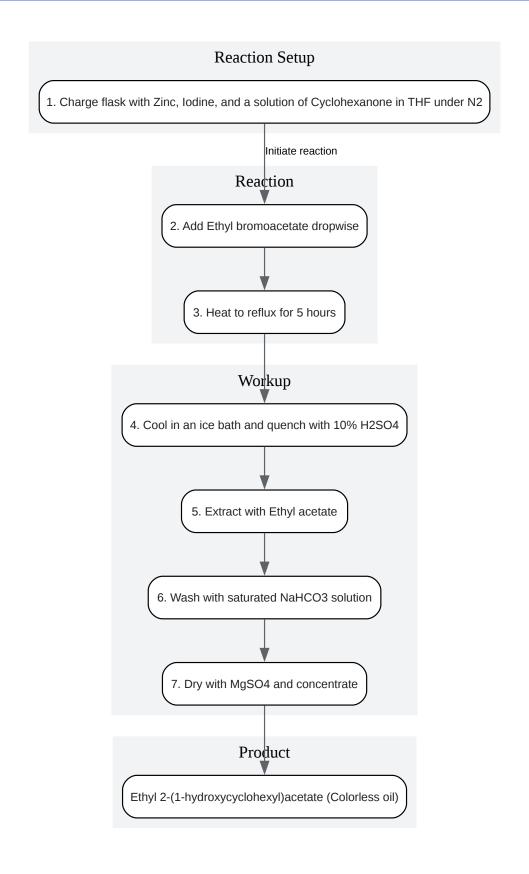
Parameter	Value	Reference
Reactants		
Cyclohexanone	9.52 g (97.0 mmol)	[3]
Ethyl bromoacetate	11.8 mL (106.7 mmol)	[3]
Zinc powder	7.6 g (116.4 mmol)	[3]
Product		
Yield	17.2 g (94%)	[3]
Appearance	Colorless oil	[3]
Spectroscopic Data		
¹H-NMR (CDCl₃) δ (ppm)	1.27 (3H, t, J = 7.0 Hz), 1.35- 1.71 (10H, m), 2.46 (2H, s), 3.43 (1H, s), 4.17 (2H, q, J = 7.4 Hz)	[3]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of **Ethyl 2-(1-hydroxycyclohexyl)acetate**.





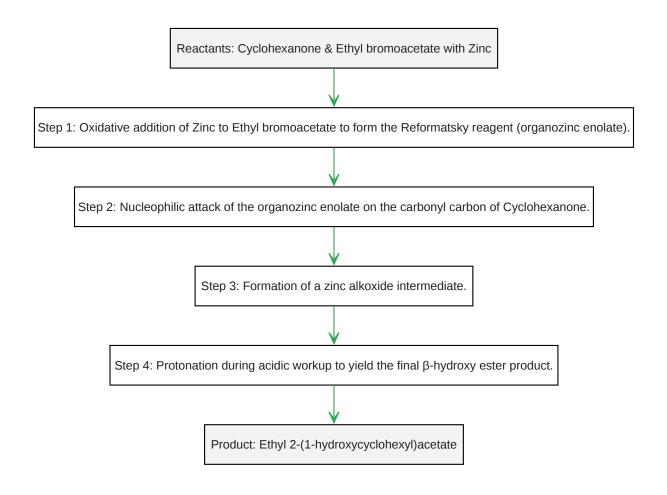
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Caption: Experimental workflow for the synthesis of **Ethyl 2-(1-hydroxycyclohexyl)acetate**.



5.2. Reaction Mechanism

The diagram below outlines the key steps in the Reformatsky reaction mechanism.



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Caption: Mechanism of the Reformatsky reaction.

Conclusion

The Reformatsky reaction provides an effective and high-yielding method for the synthesis of **Ethyl 2-(1-hydroxycyclohexyl)acetate** from readily available starting materials. The protocol detailed in this application note is straightforward and can be readily implemented in a standard



organic synthesis laboratory. The resulting product is of high purity and can be used in a variety of subsequent chemical transformations.

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References

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- 2. Reformatsky reaction Wikipedia [en.wikipedia.org]
- 3. Ethyl (1-hydroxycyclohexyl)acetate | 5326-50-1 [chemicalbook.com]
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